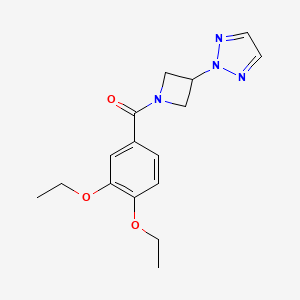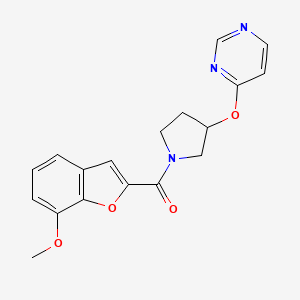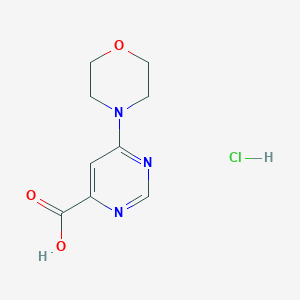![molecular formula C21H19ClN6O4 B2441663 N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 872594-57-5](/img/structure/B2441663.png)
N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClN6O4 and its molecular weight is 454.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Triazolopyrimidines, including compounds similar to the one , are synthesized through various chemical reactions and are often studied for their structural properties. For instance, the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was detailed by Repich et al. (2017), highlighting the structural features through X-ray crystallography, showcasing the compound's potential for further modification and application in various fields Repich et al., 2017.
Radiolabeling and Imaging Applications
Compounds within the triazolopyrimidine family have been explored for their potential in radiolabeling and imaging. Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrating the utility of triazolopyrimidine derivatives in the development of diagnostic tools in nuclear medicine Dollé et al., 2008.
Antimicrobial and Antifungal Studies
The antimicrobial properties of triazolopyrimidine derivatives have been a significant area of research. Majithiya and Bheshdadia (2022) studied the antimicrobial activity of some synthesized pyrimidine-triazole derivatives, highlighting the potential of these compounds in addressing microbial resistance Majithiya & Bheshdadia, 2022.
Anticancer Research
The anticancer potential of triazolopyrimidines is another vital area of investigation. Various derivatives have been synthesized and evaluated for their efficacy against different cancer cell lines, indicating the role these compounds can play in developing new therapeutic agents Hafez & El-Gazzar, 2017.
Anti-Inflammatory Applications
Research has also been conducted on the anti-inflammatory properties of triazolopyrimidine derivatives, indicating their potential use in treating inflammation-related disorders. This area of research demonstrates the versatility of triazolopyrimidine compounds in medicinal chemistry Abdulla, 2008.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O4/c1-12-4-5-13(8-15(12)22)24-18(29)10-27-11-23-20-19(21(27)30)25-26-28(20)14-6-7-16(31-2)17(9-14)32-3/h4-9,11H,10H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIACAJIFWFLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2441582.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide](/img/structure/B2441583.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2441584.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2441590.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2441595.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)

![4-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441598.png)

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441600.png)

![N-(3,5-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2441602.png)